molecular formula C21H19FN2O4 B5616304 1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid

1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid

Cat. No. B5616304
M. Wt: 382.4 g/mol
InChI Key: HVUNZGXYOFKYHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored through various methodologies. A notable approach involves the reaction of 2-acetyl benzofuran derivatives with aromatic aldehyde derivatives in the presence of sodium hydroxide, leading to the formation of new bis benzofuran dione derivatives. Spectroscopic methods such as IR, NMR, and X-ray crystallography play a critical role in structural identification (Coskun, D., 2017).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively characterized using spectroscopic and X-ray crystallographic techniques. For instance, the structural details of newly synthesized benzofuran derivatives have been elucidated, revealing the importance of O-H⋯O and C-H⋯O intermolecular interactions in forming supramolecular architectures (Krishna Murthy, P. et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of benzofuran derivatives has been explored through various analyses, including charge transfer studies and reactivity properties. Molecular dynamics simulations and DFT calculations have been employed to understand the stability and reactivity of these compounds in different environments (Krishna Murthy, P. et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of benzofuran derivatives. The crystal structure analysis reveals the importance of intermolecular interactions in determining the solid-state arrangement of these compounds, which in turn influences their physical properties (Gowda, R. et al., 2015).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including their reactivity, stability, and interaction with other molecules, have been extensively studied. Investigations into the synthesis, reactivity, and potential applications of these compounds underscore their significance in organic and medicinal chemistry (Coskun, D., 2017).

properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-16-6-3-4-14(10-16)12-23-8-9-24(13-19(23)25)20(21(26)27)18-11-15-5-1-2-7-17(15)28-18/h1-7,10-11,20H,8-9,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNZGXYOFKYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(C2=CC3=CC=CC=C3O2)C(=O)O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid

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